1-Prop-2-enyl-3-quinoxalin-6-ylthiourea
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Overview
Description
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea typically involves the functionalization of quinoxaline derivatives. One common method is the C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, and amination . The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, may involve green chemistry approaches to ensure sustainability and cost-effectiveness. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed .
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with different functional groups .
Scientific Research Applications
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit tyrosine kinases, induce apoptosis, and inhibit tubulin polymerization . These actions contribute to their anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a basic bi-cyclic structure.
Quinazolines: Similar to quinoxalines but with different nitrogen positioning.
Cinnolenes: Another class of nitrogen-containing heterocycles with structural similarities.
Uniqueness
1-Prop-2-enyl-3-quinoxalin-6-ylthiourea is unique due to its specific functional groups that confer distinct biological activities and chemical properties
Properties
IUPAC Name |
1-prop-2-enyl-3-quinoxalin-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-15-12(17)16-9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQIEMBOWHONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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